3-Bromo-L-tyrosine

Beschreibung

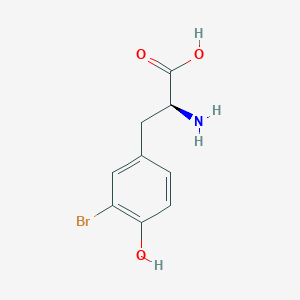

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSUKIFQMEIF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38739-13-8 | |

| Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Preparation Methodologies for 3 Bromo L Tyrosine

The synthesis of 3-Bromo-L-tyrosine primarily involves the bromination of L-tyrosine, with several methods developed to achieve selective monobromination. Key considerations in these methodologies include the choice of brominating agent, solvent system, and reaction conditions to control regioselectivity and minimize the formation of polybrominated byproducts, such as 3,5-dibromo-L-tyrosine.

One prominent and efficient method for the preparation of gram quantities of this compound involves the reaction of L-tyrosine with aqueous hydrobromic acid (HBr) in the presence of dimethyl sulfoxide (B87167) (DMSO) and acetic acid (AcOH) as co-solvents. researchgate.netnih.govebi.ac.uk This reaction is typically conducted at elevated temperatures, specifically between 60°C and 70°C. researchgate.net

Reaction Conditions and Selectivity: The stoichiometry of the reagents plays a crucial role in determining the bromination product. When approximately 1.2 equivalents of DMSO are reacted with L-tyrosine under these conditions, this compound is obtained in good yield. researchgate.netnih.govebi.ac.uk However, increasing the amount of DMSO to 2.2 equivalents under comparable conditions leads to the preferential formation of 3,5-dibromo-L-tyrosine, demonstrating a method to control the degree of bromination. researchgate.netnih.gov This approach is recognized for its simplicity, safety, and efficiency. researchgate.netnih.govebi.ac.uk

Table 1: Stoichiometric Control in L-Tyrosine Bromination

| Reactant | Equivalents of DMSO | Primary Product | Reference |

| L-Tyrosine | 1.2 | This compound | researchgate.netnih.govebi.ac.uk |

| L-Tyrosine | 2.2 | 3,5-Dibromo-L-tyrosine | researchgate.netnih.gov |

Other synthetic approaches and related bromination reactions include:

Bromination of O-methyl-L-tyrosine: While direct bromination of O-methyl-L-tyrosine with bromine in aqueous hydrochloric acid typically yields 3,5-dibromo-O-methyl-L-tyrosine, conducting the reaction in acetic acid tends to produce the monobromo derivative, 3-bromo-O-methyl-L-tyrosine. tandfonline.com This highlights the impact of solvent choice on regioselectivity.

Bromination with Bromoisocyanuric Acid: Unprotected aromatic amino acids, including tyrosine, can be brominated using bromoisocyanuric acid monosodium salt (BICA-Na) in a 60% aqueous solution. researchgate.net

Enzymatic Bromination: Eosinophil peroxidase (EPO), in conjunction with hydrogen peroxide (H2O2) and bromide ions, can catalyze the bromination of L-tyrosine to form both 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine (B3032813). This enzymatic process can occur efficiently at neutral pH. acs.org The addition of primary amines, such as Nα-acetyllysine and taurine, to L-tyrosine exposed to the HOBr/OBr- or EPO-H2O2-Br- system has been shown to enhance phenolic ring bromination, suggesting N-bromoamines as preferred intermediates. acs.org

Purification and Isolation Techniques for Research Grade 3 Bromo L Tyrosine

Achieving research-grade purity for 3-Bromo-L-tyrosine is critical for its application in sensitive biochemical and pharmacological studies. Post-synthesis, the crude product mixture typically contains unreacted starting materials, polybrominated byproducts (like 3,5-dibromo-L-tyrosine), and other reaction impurities. A combination of classical and advanced chromatographic techniques is employed for effective purification and isolation.

General Isolation Procedures: Initial isolation steps often involve liquid-liquid extraction. The product mixture can be extracted with an appropriate organic solvent. The organic layers are then typically washed with brine (saturated sodium chloride solution) to remove water-soluble impurities, dried over a desiccant (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and the solvent removed, often by rotary evaporation, to yield a crude solid. google.comgoogle.com

Chromatographic Purification: For higher purity, especially research-grade material, chromatographic methods are indispensable:

Silica (B1680970) Gel Chromatography: This technique can be used for further purification of the crude product. After initial extraction and solvent removal, the residue can be subjected to silica gel column chromatography. Subsequent organic extraction, brine washes, and solvent removal steps may follow this chromatographic purification. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for both monitoring reaction completion and purifying this compound. researchgate.netacs.orggoogle.comgoogle.comresearchgate.net Preparative HPLC, particularly reverse-phase chromatography, is effective for isolating individual brominated tyrosine intermediates from complex mixtures. google.comgoogle.com

Table 2: Typical HPLC Parameters for this compound Purification

| Parameter | Detail | Reference |

| Column Type | Reverse-phase C-18A (e.g., 150 x 22 mm, 10 µm for preparative; 4.6 mm x 150 mm, 3.5 µm for analytical) | google.comgoogle.com |

| Mobile Phase | Solvent A: Water with 0.1% Trifluoroacetic acid (TFA); Solvent B: Acetonitrile with 0.1% TFA | google.comgoogle.com |

| Flow Rate | Analytical: 1.0-1.25 mL/min; Preparative: 20 mL/min | google.comgoogle.com |

| Temperature | 40°C | google.comgoogle.com |

| Detection Wavelengths | 220 nm and 254 nm | google.comgoogle.com |

Mass Spectrometry (LC-MS/MS): For highly sensitive detection and quantification, especially in biological samples, stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. nih.govmdpi.com This method utilizes isotopically labeled internal standards (e.g., 13C9-3-Br-Tyr) to account for experimental variations, matrix effects, and ionization efficiencies, and to monitor for artifactual bromination. nih.govmdpi.com

Capillary Electrophoresis (CE): Capillary electrophoresis has also been reported as a method for monitoring the synthesis of 3-bromotyrosine (B1580512), offering resolution comparable to HPLC but with potentially shorter analysis times. researchgate.net

These purification techniques ensure that the isolated this compound is of sufficient purity for rigorous research applications, where even trace impurities could confound experimental results.

Biological Formation and Endogenous Generation of 3 Bromo L Tyrosine

Enzymatic Pathways of 3-Bromo-L-tyrosine Formation in Vivo

The synthesis of this compound in biological systems is predominantly catalyzed by heme peroxidases, which utilize hydrogen peroxide and halide ions to generate reactive brominating species. ucl.ac.uk

Eosinophil Peroxidase (EPO) is a key enzyme in the formation of this compound. ucl.ac.uk As a highly abundant cytoplasmic granule protein in eosinophils, EPO utilizes hydrogen peroxide (H₂O₂) and halide ions, particularly bromide (Br⁻), to catalyze the formation of cytotoxic hypohalous acids. ucl.ac.uk Despite chloride (Cl⁻) being present in plasma at concentrations over 1,000-fold higher than bromide, EPO preferentially uses bromide to generate a brominating oxidant. nih.govnih.gov This selectivity is crucial for the enzyme's role in host defense against microorganisms and multicellular parasites. ucl.ac.uk The activation of EPO leads to the oxidative damage of proteins through the bromination of tyrosine residues, resulting in elevated levels of Br-Tyr. ucl.ac.uk

The enzymatic action of EPO, and to a lesser extent Myeloperoxidase (MPO), involves the oxidation of bromide ions by hydrogen peroxide to produce hypobromous acid (HOBr). ucl.ac.ukmdpi.com The reaction is represented as: H₂O₂ + H⁺ + Br⁻ → H₂O + HOBr. ucl.ac.uk HOBr is a potent oxidizing agent that readily reacts with various biological molecules. nih.gov Among amino acid residues, HOBr reacts efficiently with cysteine, methionine, tryptophan, cystine, lysine, histidine, α-amino groups, and importantly, tyrosine residues. mdpi.comnih.gov The reaction rate of tyrosine residues with HOBr is significantly higher (approximately 5000-fold faster for ring halogenation) compared to its reaction with hypochlorous acid (HOCl). mdpi.comnih.gov This high reactivity ensures that tyrosine residues serve as effective endogenous traps for reactive brominating species, leading to the formation of stable ring-brominated adducts, including 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine (B3032813). acs.org

Table 1: Relative Reactivity of Hypohalous Acids with Tyrosine

| Hypohalous Acid | Reactivity with Tyrosine (Ring Halogenation) |

| Hypobromous Acid (HOBr) | ~5000-fold faster than HOCl nih.gov |

| Hypochlorous Acid (HOCl) | Significantly lower than HOBr mdpi.comnih.gov |

Myeloperoxidase (MPO), expressed by neutrophils and monocytes, is primarily known for its role in generating hypochlorous acid (HOCl) from chloride. mdpi.com However, MPO can also contribute to bromotyrosine formation. mdpi.comresearchgate.net Under physiological concentrations of chloride and bromide, MPO can generate hypobromous acid (HOBr), particularly at pH values above 7, where there is a significant rise in HOBr yield. ucl.ac.ukresearchgate.net Studies have shown that MPO can produce 3-bromotyrosine, and bromide, even at physiological concentrations, can dramatically increase the bromination of proteins like human serum albumin catalyzed by MPO. researchgate.netnih.gov The level of 3-bromotyrosine formed by MPO can be up to 16-fold greater than 3-chlorotyrosine under certain conditions. nih.gov

Despite MPO's ability to form Br-Tyr, 3-bromotyrosine is not considered a specific biomarker solely for eosinophil peroxidase activity, as MPO also generates it under physiological conditions. researchgate.netnih.gov This highlights the complexity of discerning the specific enzymatic origin of brominated products in vivo.

Table 2: Halide Oxidation Preference of Mammalian Heme Peroxidases

| Peroxidase | Preferred Halide(s) for Oxidation (at neutral/slightly acidic pH) |

| Eosinophil Peroxidase (EPO) | Bromide (Br⁻), Iodide (I⁻), Thiocyanate (SCN⁻) mdpi.comwikipedia.org |

| Myeloperoxidase (MPO) | Chloride (Cl⁻), Bromide (Br⁻), Thiocyanate (SCN⁻) mdpi.comresearchgate.net |

Production of Hypobromous Acid (HOBr) and its Interaction with Tyrosine Residues

Cellular Sources of this compound Generation

The endogenous generation of this compound is intrinsically linked to the activity of specific immune cells, particularly during inflammatory processes.

Eosinophils play a crucial role in the mammalian immune system, particularly in allergic reactions and defense against extracellular parasites. nih.gov Upon activation, eosinophils undergo a respiratory burst, producing superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂), and release their granule contents, including EPO, into the extracellular environment. nih.govnih.govjci.org This activation and subsequent release of EPO are the primary drivers of this compound formation. ucl.ac.uk Elevated levels of Br-Tyr are observed in various medical conditions characterized by eosinophil activation, such as atopic asthma, where eosinophil recruitment and activation lead to oxidative damage of proteins through bromination of tyrosine residues. ucl.ac.uknih.govphysiology.org The presence of Br-Tyr in tissue, blood, and urine has been highlighted as a potential biomarker for monitoring eosinophil-related inflammatory conditions. ucl.ac.ukphysiology.org

Table 3: Physiological Halide Concentrations in Plasma

| Halide Anion | Typical Plasma Concentration Range |

| Chloride (Cl⁻) | ~100 mM (0.1 M) nih.govmdpi.compnas.org |

| Bromide (Br⁻) | 20-100 µM nih.govmdpi.compnas.org |

| Iodide (I⁻) | <0.1 µM nih.govmdpi.compnas.org |

| Thiocyanate (SCN⁻) | 20-120 µM nih.govmdpi.com |

Metabolism and Degradation of 3 Bromo L Tyrosine in Biological Systems

In Vivo Metabolic Pathways of 3-Bromo-L-tyrosine

In biological systems, this compound undergoes distinct metabolic pathways, including deamination, decarboxylation, and de-bromination, leading to the formation of various derivatives nih.govresearchgate.net.

A significant metabolic pathway for this compound involves deamination and decarboxylation processes nih.govresearchgate.net. These reactions result in the formation of brominated phenylacetic acid derivatives. Specifically, 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA) has been identified as a major brominated metabolite of this compound in rats nih.govresearchgate.netresearchgate.net. This is analogous to the metabolism of natural tyrosine, which typically undergoes deamination and decarboxylation to form 4-hydroxyphenyl acetate (B1210297) (4-HPA) researchgate.net.

Beyond deamination and decarboxylation, this compound also undergoes de-bromination in vivo nih.govucl.ac.ukresearchgate.net. This process leads to the formation of de-brominated metabolites. A key de-brominated metabolite identified is 4-hydroxyphenylacetic acid (HPA), which is also a major urinary metabolite of tyrosine in mammals nih.govucl.ac.ukresearchgate.net. Research indicates that de-halogenation is a primary metabolic pathway for eliminating free brominated tyrosine in vivo researchgate.net. In vitro studies have shown that iodotyrosine dehalogenase 1 (DEHAL1), an enzyme known for deiodinating iodotyrosines, is capable of de-brominating free this compound nih.govresearchgate.net.

Deamination and Decarboxylation to Brominated Phenylacetic Acid Derivatives

Excretion Pathways of this compound and its Metabolites

Following metabolic transformations, this compound and its metabolites are excreted from the body. Studies in Sprague-Dawley rats, involving intraperitoneal injection of deuterium-labelled this compound, demonstrated the excretion of both unmetabolized this compound and its brominated and de-brominated metabolites in the urine nih.govucl.ac.uk.

The quantitative data on urinary excretion of this compound and its metabolites in rats are summarized in the table below nih.gov:

| Metabolite | Percentage of Infused [D3]this compound Excreted in Urine (%) |

| Unchanged this compound | 0.12 ± 0.02 nih.gov |

| 3-Bromo-4-hydroxyphenylacetic acid (bromo-HPA) | 0.43 ± 0.04 nih.gov |

| 4-Hydroxyphenylacetic acid (HPA) | ~1.3 (6.66 ± 1.33 nmole) nih.gov |

Comparative Metabolism of this compound and Other Halogenated Tyrosines

The metabolism of this compound shares similarities with that of other halogenated tyrosines, such as 3-chlorotyrosine and 3-iodotyrosine. Like this compound, 3-chlorotyrosine is also excreted in the urine as its corresponding phenylacetic acid derivative, 3-chloro-4-hydroxyphenyl acetate (CHPA), with urinary concentrations often higher than the unmetabolized form researchgate.net. This indicates a common pathway of deamination and decarboxylation for these halogenated amino acids researchgate.net.

Furthermore, de-halogenation processes are observed across different halogenated tyrosines. For instance, 3-iodotyrosine is an intermediate in thyroid hormone synthesis and can undergo deiodination wikipedia.org. The enzyme iodotyrosine dehalogenase 1 (DEHAL1) plays a role in de-halogenating both iodotyrosines and has been shown to de-brominate free this compound in vitro, suggesting a broader substrate specificity for dehalogenases in metabolizing halogenated amino acids nih.govresearchgate.net. The presence of deuterium-labelled tyrosine after administration of deuterium-labelled this compound further supports the occurrence of de-bromination in vivo, with the resulting tyrosine potentially being re-introduced into protein synthesis ucl.ac.uk.

Analytical Methodologies for 3 Bromo L Tyrosine Quantification in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a highly effective and sensitive technique for the precise quantification of 3-Bromo-L-tyrosine within complex biological matrices. This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, enabling the detection and quantification of 3-BT even at low concentrations. The use of triple quadrupole mass spectrometry in multiple reaction monitoring (MRM) mode further enhances the selectivity and sensitivity of the analysis by focusing on specific precursor-to-product ion transitions unique to 3-BT.

Method Development and Validation for Biological Matrices (e.g., Plasma, Urine, Tissue)

The development and rigorous validation of LC-MS/MS methods for this compound in biological matrices like plasma, urine, and tissue are crucial to ensure the reliability and accuracy of quantitative results. These methods typically encompass comprehensive sample preparation, efficient chromatographic separation, and highly selective mass spectrometric detection.

One validated LC-MS/MS method for 3-BT quantification in human plasma reported a limit of detection (LOD) of 0.026 ng/mL and a limit of quantification (LOQ) of 0.096 ng/mL. This method demonstrated high precision and accuracy, with coefficients of variation for all tested concentrations remaining below 10% and accuracy ranging between 95–105%. Another optimized LC-MS/MS method for 3-bromotyrosine (B1580512) in human plasma achieved a LOQ of 10 ng/mL. Calibration curves for this method exhibited excellent linearity from 10 to 300 ng/mL, with an R² value of 0.9998. Method variability was assessed, yielding relative standard deviations between 0.98% and 4.6% for 3-bromotyrosine.

A summary of typical validation parameters observed for LC-MS/MS methods applied to this compound quantification is provided in the table below:

| Parameter | Value/Range (Example) |

| Limit of Detection (LOD) | 0.026 ng/mL |

| Limit of Quantification (LOQ) | 0.096 ng/mL |

| Linearity (R²) | 0.9998 |

| Coefficient of Variation | <10% |

| Accuracy | 95–105% |

Simultaneous Quantification of this compound with Other Oxidative Stress Markers

The capability to simultaneously quantify this compound alongside other relevant oxidative stress markers offers a comprehensive insight into the complex interplay of reactive species in biological systems. LC-MS/MS methods have been specifically designed to facilitate the concurrent analysis of 3-BT with other modified tyrosine derivatives, such as 3-nitro-L-tyrosine (3-NT) and 3-chloro-L-tyrosine (3-CT). These compounds are widely recognized as markers of inflammation, oxidative, and nitrosative stress.

One notable LC-MS/MS method enables the simultaneous quantification of free 3-NT, 3-CT, and 3-BT in human plasma without an extract purification step. This method demonstrated comparable analytical performance across all three analytes, with LODs of 0.030 ng/mL for 3-NT, 0.026 ng/mL for 3-BT, and 0.030 ng/mL for 3-CT. Corresponding LOQs were 0.100 ng/mL for 3-NT, 0.096 ng/mL for 3-BT, and 0.098 ng/mL for 3-CT. This liquid-liquid extraction-based approach represents a significant advancement for the simultaneous quantification of these critical biomarkers using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) represents another analytical technique employed for the quantification of this compound. Due to the relatively high polarity of 3-BT and similar modified tyrosines, GC-MS-based methods typically necessitate a derivatization step prior to analysis. This derivatization process enhances the thermal stability and volatility of the analyte, rendering it suitable for gas chromatographic separation. While GC-MS can provide good sensitivity, some literature suggests that LC-MS/MS may offer advantages, particularly for the simultaneous quantification of multiple polar oxidative stress markers without the need for derivatization. GC-MS has been successfully applied for the artifact-free quantification of 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine (B3424624) in human plasma using electron capture-negative chemical ionization.

Immunoassays and Affinity-Based Approaches for Detection

Immunoassays and other affinity-based methods offer alternative strategies for the detection of this compound. These techniques rely on the specific binding interactions between antibodies and the target analyte. However, a primary concern associated with immunoassays is their potential for insufficient selectivity and specificity. This limitation can arise from cross-reactivity with structurally similar metabolites, including native tyrosine, which may lead to inaccuracies in quantification. Furthermore, the sensitivity of immunoassays may not always reach the levels achieved by mass spectrometry-based methods.

Applications of Isotope-Labeled this compound in Quantitative Studies

The incorporation of isotope-labeled this compound is a fundamental practice in quantitative analytical studies, particularly when utilizing mass spectrometry-based techniques like LC-MS/MS. Isotope-labeled internal standards (IS) are chemically identical to the analyte but possess a different isotopic composition, typically achieved by incorporating stable isotopes such as ¹³C.

The primary benefit of employing isotope-labeled 3-BT (e.g., this compound (RING-¹³C6)) as an internal standard lies in its capacity to effectively mitigate matrix effects and compensate for variability introduced during various stages of the analytical process, including sample preparation, extraction efficiency, and ionization efficiency within the mass spectrometer. By adding a known quantity of the isotope-labeled standard to the sample at an early stage, any losses or variations that affect the endogenous 3-BT will proportionally affect the internal standard. This proportional behavior allows for highly accurate quantification by determining the ratio of the analyte's signal to that of the internal standard. For instance, in a method designed for the simultaneous quantification of 3-NT, 3-CT, and 3-BT, stable, isotopically labeled internal standards for all three compounds were utilized to minimize matrix effects, thereby ensuring robust and reliable quantitative results in complex biological samples.

Biological Role and Research Applications of 3 Bromo L Tyrosine

3-Bromo-L-tyrosine as a Biomarker of Oxidative Stress and Inflammation

The quantification of this compound is of growing interest in the assessment of inflammation and oxidative and nitrosative stress. mdpi.comresearchgate.net As a stable product of protein oxidation, 3-BT provides insights into specific enzymatic activities and leukocyte-mediated tissue damage. mdpi.comcaymanchem.comnih.gov

This compound is primarily generated by the halogenation of tyrosine residues in plasma or tissue proteins, a process predominantly catalyzed by the enzyme eosinophil peroxidase (EPO). researchgate.netucl.ac.ukresearchgate.netacs.org During eosinophil activation, EPO is released and utilizes hydrogen peroxide (H₂O₂) and bromide to form hypobromous acid (HOBr), with 3-BT emerging as a stable byproduct of this reaction. mdpi.comresearchgate.netucl.ac.ukresearchgate.netacs.org This makes 3-BT a specific indicator of EPO-mediated protein oxidation in vivo. caymanchem.comusda.gov The presence of 3-BT in biological samples, including plasma, tissue, bronchoalveolar lavage fluid, and urine, directly correlates with eosinophil activation. ucl.ac.ukphysiology.org While EPO preferentially generates HOBr, myeloperoxidase (MPO) can also produce 3-BT, though its specificity for EPO is generally high, making it a strong marker for eosinophil-related inflammatory conditions. ucl.ac.ukmdpi.com

Alongside 3-nitro-L-tyrosine (3-NT) and 3-chloro-L-tyrosine (3-CT), 3-BT is considered a crucial marker for inflammation, oxidative stress, and nitrosative stress. mdpi.comresearchgate.netnih.govresearchgate.net Tyrosine residues, whether free or protein-bound, are particularly susceptible to modification by reactive oxygen species (ROS) and reactive nitrogen species (RNS), and these modifications, unlike those of sulfur-containing amino acids, are largely irreversible. mdpi.com The presence of 3-BT, 3-NT, and 3-CT can serve as an indicator of the activity of specific enzymes such as inducible nitric oxide synthase (NOS2), MPO, or EPO, thereby reflecting inflammatory leukocyte-mediated tissue damage. mdpi.comnih.govresearchgate.netmdpi.com Specifically, 3-BT indicates halogenative stress, a form of oxidative stress involving halogenated species. mdpi.com

The ability to measure 3-BT in various biological samples, particularly urine, highlights its potential as a non-invasive biomarker. researchgate.netucl.ac.ukresearchgate.netphysiology.orgnih.gov This non-invasive collection method is highly beneficial, especially in pediatric settings, making it a practical tool for monitoring eosinophil-related inflammatory conditions. researchgate.netucl.ac.ukresearchgate.netphysiology.org The stability of 3-BT further enhances its utility for analytical purposes. nih.gov While it can serve as a valuable indicator of airway oxidative stress and help predict exacerbation risk, its optimal application may be as part of a broader panel of inflammatory biomarkers to provide a more comprehensive assessment. physiology.orgnih.gov

Role in Assessing Oxidative and Nitrosative Stress

Involvement in Disease Pathophysiology Research

Research has increasingly explored the association of this compound with various disease states, particularly those characterized by inflammatory processes and oxidative damage.

Elevated formation of 3-BT has been consistently observed in various allergic inflammatory disorders, including asthma, rhinosinusitis, eosinophilic esophagitis, and eosinophilic vasculitides. ucl.ac.uk In atopic asthma, excessive eosinophil recruitment and activation are central to the disease's pathogenesis, leading to the release of EPO. ucl.ac.ukphysiology.orgebi.ac.uk This enzymatic activity results in the oxidative damage of proteins through the bromination of tyrosine residues, consequently increasing 3-BT levels in affected individuals. ucl.ac.ukphysiology.orgebi.ac.uk Studies have shown a significant increase in 3-BT content in bronchoalveolar lavage (BAL) fluid from allergen-challenged asthmatics, with one study reporting a greater than 10-fold increase compared to healthy controls. caymanchem.comebi.ac.uk This strong association implicates 3-BT as a promising non-invasive biomarker for asthma and other inflammatory diseases driven by eosinophilic activity. ucl.ac.ukphysiology.org

There is growing interest in quantifying 3-BT, along with 3-NT and 3-CT, as potential biomarkers for cancer, including colorectal cancer (CRC). mdpi.comresearchgate.netnih.gov Studies have demonstrated significantly higher mean concentrations of 3-BT in the plasma of CRC patients compared to healthy controls. mdpi.comnih.govresearchgate.net

Table 1: Mean Plasma Concentrations of Tyrosine Derivatives in Colorectal Cancer Patients vs. Healthy Controls

| Biomarker | Healthy Controls (ng/mL) | CRC Patients (ng/mL) | Significance (p-value) |

| 3-Nitro-L-tyrosine (3-NT) | Lower | Significantly Higher | < 0.05 mdpi.com |

| 3-Chloro-L-tyrosine (3-CT) | Lower | Significantly Higher | < 0.05 mdpi.com |

| This compound (3-BT) | Lower | Significantly Higher | < 0.05 mdpi.com |

Note: Specific numerical values for mean concentrations were not consistently provided across all sources, but the trend of "significantly higher" in CRC patients was consistently reported. mdpi.comnih.govresearchgate.net

Furthermore, research indicates a tendency for 3-BT levels to be lower in advanced stages of cancer, such as those with lymph node metastasis, and to negatively correlate with tumor grade, mirroring a similar trend observed for 3-NT. mdpi.comnih.govresearchgate.net The dynamics of 3-BT in the early postoperative period following CRC surgery have also been investigated, showing that its levels can be influenced by the type of surgery and the presence of surgical site infections. mdpi.comnih.gov Activated eosinophils, which produce 3-BT, have also been shown to play an antitumorigenic role in CRC, suggesting a complex involvement of these inflammatory cells in cancer pathophysiology. mdpi.comresearchgate.netactamedicaportuguesa.com

Table 2: Analytical Performance of LC-MS/MS Method for Tyrosine Derivatives

| Biomarker | Limit of Detection (LOD, ng/mL) | Limit of Quantification (LOQ, ng/mL) |

| 3-NT | 0.030 | 0.100 |

| 3-BT | 0.026 | 0.096 |

| 3-CT | 0.030 | 0.098 |

Implications in Neurological Disorders Research

Research into this compound extends to its potential implications in neurological disorders. It is actively utilized in studies aimed at developing therapeutic agents for various neurological conditions. fishersci.cametabolomicsworkbench.org Bromotyrosine and its derivatives have shown promise in exerting protective effects within the brain. nih.gov For instance, di-bromotyrosine (di-Br-Tyr), a related compound, is being investigated as a therapeutic candidate to mitigate the consequences of ischemic stroke and other neurological disorders that involve overactive glutamate (B1630785) receptors. nih.gov Furthermore, this compound, alongside other halogenated tyrosine derivatives, is recognized as a potential biomarker for inflammation and oxidative stress, conditions that are frequently associated with neurological pathologies. nih.govguidetopharmacology.orgfishersci.ca

Applications in Neuroscience Research

This compound serves as an important tool in neuroscience research, offering insights into the intricate workings of neurotransmitter systems. fishersci.cametabolomicsworkbench.org

Studies on Neurotransmitter Systems, including Dopamine (B1211576) and Norepinephrine (B1679862) Pathways

As a brominated analog of L-tyrosine, this compound is employed to investigate physiological processes, including the modulation of dopamine and norepinephrine pathways. fishersci.cametabolomicsworkbench.orgwikipedia.org Both dopamine and norepinephrine, crucial catecholamine neurotransmitters, are synthesized endogenously from the amino acid L-tyrosine. nih.govuni.lu The biosynthesis begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase, which is often the rate-limiting step in this pathway. Subsequently, L-DOPA is decarboxylated to form dopamine by aromatic L-amino acid decarboxylase. In noradrenergic neurons, dopamine is further converted to norepinephrine via dopamine β-hydroxylase. nih.gov The availability of L-tyrosine can influence the rate of L-DOPA conversion, particularly in actively firing neurons, highlighting the importance of tyrosine metabolism in catecholamine production. nih.govuni.lu

Investigation of Tyrosine Derivatives in Neuropharmacology

This compound is a significant tyrosine derivative used in neuroscience research to enhance the understanding of the role of tyrosine derivatives in dopamine synthesis. fishersci.cametabolomicsworkbench.org More broadly, L-tyrosine and L-DOPA derivatives represent a class of bioactive compounds with considerable potential for pharmaceutical applications in neuropharmacology. These derivatives are particularly relevant in the context of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The oxidation of L-tyrosine, for instance, is a recognized target in the study of these neurodegenerative conditions. fishersci.ca

Utility in Drug Discovery and Development

The unique structural features of this compound contribute to its utility in the field of drug discovery and development. fishersci.cametabolomicsworkbench.org

Exploration as a Lead Compound for Therapeutic Agents

This compound is actively explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders. fishersci.cametabolomicsworkbench.org Its distinct chemical architecture allows it to serve as a precursor in the synthesis of novel compounds, making it a valuable asset in medicinal chemistry. fishersci.cametabolomicsworkbench.orgwikipedia.org The broader family of brominated tyrosine derivatives, often isolated from marine sponges, has demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, underscoring the potential of these compounds as lead molecules for various therapeutic applications.

Insights into Structure-Activity Relationships for Novel Compounds

The study of this compound provides crucial insights into structure-activity relationships (SAR) for novel compounds. fishersci.cametabolomicsworkbench.org Understanding how specific structural modifications, such as the bromine substitution in this compound, affect biological activity is fundamental to rational drug design. For example, structure-activity relationship studies on other brominated tyrosine-derived metabolites, such as bastadin 6, have revealed that bromine atoms play an important role in their potent and selective anti-proliferative activity against certain cell types. Similarly, research on purpurealidin analogs, another group of bromotyrosine derivatives, has shown that bromine substituents can enhance activity against specific targets, such as the potassium channel KV10.1, and that the presence of two bromine atoms in the tyrosine part can be essential for cytotoxicity. These findings illustrate how detailed SAR studies involving brominated tyrosine derivatives can guide the design and optimization of new therapeutic agents.

Applications in Protein Engineering and Modificationthis compound serves as a valuable tool in protein engineering and modification, primarily utilized to enhance protein stability and activity, especially in therapeutic contexts.fishersci.caThe incorporation of non-canonical amino acids (ncAAs), such as this compound, expands the chemical diversity of proteins beyond the 20 canonical amino acids, enabling the creation of novel enzymes and materials with tailored characteristics.wikidata.orgsigmaaldrich.com

Site-specific incorporation of this compound into proteins has been successfully demonstrated. wikidata.org For instance, research by Ohtake et al. (2015) highlighted that the introduction of this compound into specific positions of glutathione (B108866) S-transferase significantly improved its thermal stability. wikidata.org This enhancement was quantified, showing an increase of 5.6 kcal/mol in structural stability when this compound was incorporated at seven selected tyrosine residues (Tyr1, Tyr22, Tyr57, Tyr73, Tyr141, Tyr155, and Tyr163) in Escherichia coli glutathione S-transferase. wikidata.org The ability to incorporate bulky halogenated ncAAs like this compound allows for the fulfillment of internal protein space and the formation of non-standard stable interactions with neighboring residues, contributing to improved thermal stability. wikidata.org

The genetic code expansion technology facilitates the site-specific introduction of ncAAs with unique chemical functionalities into target proteins, both in vitro and in vivo. This method allows for the precise modification of protein properties, leading to novel protein structures and chemistries.

Table 1: Enhanced Thermal Stability of Glutathione S-Transferase with this compound Incorporation

| Modification | Change in Structural Stability (kcal/mol) | Reference |

| Wild-type Glutathione S-Transferase | Baseline | wikidata.org |

| Incorporation of this compound | +5.6 | wikidata.org |

Investigation of Antioxidant Properties and Oxidative Damagethis compound is actively investigated for its antioxidant properties and its role in understanding oxidative damage within biological systems.fishersci.caIt is recognized as a significant product of protein oxidation, particularly through the action of eosinophil peroxidase (EPO).uni.luEPO, a heme protein secreted by activated eosinophils, utilizes plasma bromide ions (Br-) as a cosubstrate with hydrogen peroxide (H2O2) to generate potent brominating agents.uni.luThese agents lead to the bromination of protein tyrosine residues, forming stable adducts such as 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine (B3032813).uni.lu

The formation of 3-bromotyrosine and 3,5-dibromotyrosine occurs readily at neutral pH in the presence of the enzymatic system (EPO-H2O2-Br-) and various reactive brominating species. uni.lu These brominated products serve as valuable molecular markers for identifying sites of oxidative damage mediated by reactive brominating species in vivo. uni.lu While myeloperoxidase (MPO), another leukocyte protein, can also promote protein oxidative damage through bromination, EPO is more effective at physiological halide levels. uni.lu

The quantification of free this compound (3-BT) in biological samples, such as plasma, is of increasing interest as a biomarker for inflammation and oxidative stress. sigmaaldrich.com Liquid chromatography–tandem mass spectrometry (LC-MS/MS) based methods have been developed for the simultaneous analysis of 3-BT, 3-chloro-L-tyrosine, and 3-nitro-L-tyrosine, enabling their precise measurement without extensive sample purification. sigmaaldrich.com Clinical studies have utilized these methods to assess plasma 3-BT concentrations in conditions like colorectal cancer. For instance, a steady decrease in 3-BT levels was observed in colorectal cancer patients without surgical site infections or serious surgical complications, whereas an increase was noted in patients experiencing such complications. sigmaaldrich.com

Comparative Studies and Interrelationships with Other Halogenated Tyrosines

Distinguishing 3-Bromo-L-tyrosine from 3-Chloro-L-tyrosine and 3-Nitro-L-tyrosine as Biomarkers

While this compound (3-BT), 3-Chloro-L-tyrosine (3-CT), and 3-Nitro-L-tyrosine (3-NT) all serve as indicators of cellular damage and inflammation, their specific origins provide unique insights into the underlying pathological processes. These compounds are stable end-products of distinct reactive species or enzymatic activities.

This compound (3-BT) : This compound is primarily formed through the action of eosinophil peroxidase (EPO). EPO, an abundant protein secreted by activated eosinophils, utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to generate hypobromous acid (HOBr), a potent brominating agent. This HOBr then reacts with tyrosine residues in proteins, leading to the formation of 3-BT. scbt.comnih.govuni.lunih.gov Consequently, 3-BT is considered a specific biomarker for eosinophil activation and eosinophil-mediated oxidative damage, often implicated in inflammatory conditions such as asthma and eosinophilic esophagitis. scbt.comnih.govmedchemexpress.com Studies have shown 3-BT levels to be elevated in asthma patients, reflecting eosinophilic oxidant stress. scbt.comnih.gov A sensitive and specific LC-MS/MS method has been developed for its quantification in human plasma.

3-Chloro-L-tyrosine (3-CT) : In contrast, 3-CT is a specific biomarker of myeloperoxidase (MPO)-catalyzed oxidation. MPO, a heme-containing enzyme secreted by activated neutrophils and monocytes, produces hypochlorous acid (HOCl) from chloride ions (Cl⁻) and H₂O₂. HOCl then chlorinates tyrosine residues in proteins, forming 3-CT. Elevated levels of 3-CT are observed in various cardiovascular diseases, including atherosclerosis, and in colorectal cancer, indicating neutrophilic inflammation and oxidative damage. Furthermore, 3-CT can serve as an indicator of chlorine poisoning, as it is formed in blood upon chlorine gas exposure. However, the relatively high incidence of elevated chlorinated tyrosine residues in individuals with inflammatory diseases who have not been exposed to exogenous chlorine can complicate its use as a specific marker for chlorine gas exposure, necessitating more unambiguous indicators.

3-Nitro-L-tyrosine (3-NT) : 3-NT is formed by the nitration of tyrosine residues, primarily mediated by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) and nitrogen dioxide. It is a widely recognized biomarker of nitrosative stress, cell damage, and inflammation. Increased 3-NT levels are associated with a range of pathological conditions where oxidative stress plays a key role, including diabetes, cardiovascular diseases, and certain neurodegenerative and autoimmune conditions. Its stability makes it a useful analytical marker for nitrosative stress.

The distinct enzymatic pathways and reactive species involved in their formation allow these halogenated and nitrated tyrosines to act as "molecular fingerprints" for identifying specific types of leukocyte activation or oxidative/nitrosative damage in vivo. scbt.com

| Compound | Primary Formation Pathway | Associated Enzyme/Species | Biomarker Significance |

|---|---|---|---|

| This compound (3-BT) | Bromination of tyrosine residues | Eosinophil Peroxidase (EPO), Hypobromous acid (HOBr) | Eosinophil activation, eosinophil-mediated oxidative damage, asthma, eosinophilic esophagitis. scbt.comnih.govuni.lunih.govmedchemexpress.com |

| 3-Chloro-L-tyrosine (3-CT) | Chlorination of tyrosine residues | Myeloperoxidase (MPO), Hypochlorous acid (HOCl) | Neutrophil activation, MPO-catalyzed oxidative damage, cardiovascular diseases, colorectal cancer, chlorine gas exposure. |

| 3-Nitro-L-tyrosine (3-NT) | Nitration of tyrosine residues | Reactive Nitrogen Species (RNS), Peroxynitrite (ONOO⁻) | Nitrosative stress, cell damage, inflammation, diabetes, cardiovascular diseases, neurodegenerative and autoimmune conditions. |

Differential Biological Significance of Brominated and Chlorinated Tyrosine Adducts

The biological significance of brominated and chlorinated tyrosine adducts stems from their formation by different leukocyte peroxidases and their implications for distinct inflammatory processes.

Brominated tyrosine adducts, such as this compound and 3,5-dibromo-L-tyrosine, are predominantly generated by eosinophil peroxidase (EPO). scbt.comnih.govuni.lu EPO is highly concentrated in eosinophils and plays a crucial role in the immune response, particularly against parasites and in allergic inflammation. scbt.comuni.lu The presence of these brominated adducts in biological samples, such as plasma or urine, indicates the activation of eosinophils and the extent of oxidative damage mediated by reactive brominating species in vivo. scbt.comnih.govuni.lunih.gov For instance, 3-bromotyrosine (B1580512) levels in plasma have been investigated as a potential biomarker for eosinophil activation in eosinophilic esophagitis. medchemexpress.com Furthermore, studies have shown that brominated disinfection by-products formed from amino acids can be more toxic than their chlorinated counterparts, suggesting a greater efficacy of bromine as a halogenating agent in certain contexts.

In contrast, chlorinated tyrosine adducts, including 3-chloro-L-tyrosine and 3,5-dichlorotyrosine, are primarily products of myeloperoxidase (MPO) activity. MPO is abundant in neutrophils, which are key players in acute inflammatory responses. Therefore, chlorinated tyrosines serve as markers for MPO-catalyzed oxidative stress and neutrophilic inflammation. Their elevation is observed in conditions like atherosclerosis, where MPO-derived oxidants contribute to disease progression. While both brominated and chlorinated tyrosines are formed by peroxidases, the preferential use of bromide by EPO and chloride by MPO allows them to act as selective "molecular fingerprints" to identify specific sites of tissue injury by these respective leukocyte peroxidases. scbt.com However, it is important to note that MPO can also utilize bromide to form brominated products, although EPO is considered more effective at physiological halide concentrations. scbt.comnih.govuni.lu Research indicates that 3-chloro-L-tyrosine is less potent than this compound in disrupting spermatogenesis in Drosophila, highlighting potential differential biological effects between these halogenated derivatives.

| Adduct Type | Primary Enzyme/Source | Key Biological Significance | Examples of Associated Conditions |

|---|---|---|---|

| Brominated Tyrosine Adducts | Eosinophil Peroxidase (EPO) | Eosinophil activation, oxidative damage by reactive brominating species | Asthma, Eosinophilic Esophagitis scbt.comnih.govuni.lunih.govmedchemexpress.com |

| Chlorinated Tyrosine Adducts | Myeloperoxidase (MPO) | Neutrophil activation, MPO-catalyzed oxidative damage, exogenous chlorine exposure | Atherosclerosis, Cardiovascular Diseases, Colorectal Cancer, Chlorine Poisoning |

Research on 3,5-Dibromo-L-tyrosine and its Relationship to this compound

3,5-Dibromo-L-tyrosine is a di-brominated derivative of L-tyrosine, closely related to this compound, which is a mono-brominated form. Both compounds are significant in the context of oxidative stress and halogenation processes in biological systems.

Research indicates that both this compound and 3,5-dibromo-L-tyrosine are major products of protein oxidation catalyzed by eosinophil peroxidase (EPO). nih.govuni.lu When L-tyrosine is exposed to EPO, hydrogen peroxide, and physiological concentrations of bromide, these two brominated products are formed. nih.govuni.lu This suggests a sequential bromination process where L-tyrosine can be mono-brominated to this compound, and then further brominated to 3,5-dibromo-L-tyrosine. The formation of these ring-brominated forms occurs readily at neutral pH in the presence of the enzymatic system and various reactive brominating species, including hypobromous acid (HOBr) and N-bromoamines. uni.lu

In terms of synthesis, this compound can be converted to 3,5-dibromo-L-tyrosine. A method for preparing both compounds involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in HBr/AcOH. The stoichiometry of DMSO dictates the product: 1.2 equivalents yield this compound, while 2.2 equivalents result in the formation of 3,5-dibromo-L-tyrosine in good yield. This highlights their direct chemical interrelationship and the ability to control the degree of bromination.

As biomarkers, both 3-bromotyrosine and 3,5-dibromotyrosine (B3032813) are considered attractive candidates for monitoring oxidative damage of proteins by reactive brominating species in vivo, particularly those mediated by EPO. nih.govuni.lu Their co-occurrence in biological samples, as observed in studies quantifying modified tyrosines in human urine, further underscores their close relationship as products of similar biological processes.

Beyond their role as biomarkers, 3,5-dibromo-L-tyrosine has been explored in various other research areas. It serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis, allowing for the incorporation of brominated tyrosine residues that can enhance peptide properties. Its unique structure makes it relevant in drug development for designing novel pharmaceuticals targeting specific biological pathways. In neuroscience, it can be used to study the effects of brominated amino acids on neurotransmitter activity. Furthermore, 3,5-dibromo-L-tyrosine has been identified as an antithyroid drug and a human xenobiotic metabolite. Recent investigations also include its role as a ligand in the formation of coordination polymers, demonstrating its versatility in inorganic chemistry research.

| Compound | Relationship to this compound | Key Research Areas/Roles |

|---|---|---|

| 3,5-Dibromo-L-tyrosine | Di-brominated derivative; co-product of EPO-catalyzed bromination; can be synthesized from L-tyrosine via controlled bromination. | Biomarker of oxidative damage (EPO-mediated), peptide synthesis, drug development, neuroscience research, antithyroid drug, human xenobiotic metabolite, ligand in coordination polymers. nih.govuni.lu |

Future Research Directions and Therapeutic Implications

Elucidating the Full Spectrum of Biological Actions of 3-Bromo-L-tyrosine

Despite growing interest, the complete range of biological actions of this compound remains to be fully elucidated. As a brominated analog of L-tyrosine, it serves as a valuable tool in neuroscience research for studying neurotransmitter systems, particularly in understanding the role of tyrosine derivatives in dopamine (B1211576) synthesis and the modulation of dopamine and norepinephrine (B1679862) pathways. fishersci.ca Its unique structure also positions it as a precursor in the synthesis of novel compounds, highlighting its utility in medicinal chemistry. fishersci.ca

Beyond its role in neurotransmitter systems, 3-Br-Tyr is investigated for its antioxidant properties, contributing to research on oxidative stress and its implications in various diseases. fishersci.ca It has been shown to influence protein interactions and enzyme activities, suggesting a broader impact on cellular functions. fishersci.ca While 3-Br-Tyr is a product of reactive brominating species generated by eosinophils, especially in inflammatory conditions like asthma, its precise role in exacerbating inflammatory tissue damage in the lung is still uncertain. fishersci.ca Furthermore, bromotyrosine and its derivatives may exert diverse biological effects, including protective actions in the brain and pathogenic effects in the thyroid, necessitating further investigation to understand these complex roles. guidetopharmacology.orgnih.gov

Developing Advanced Diagnostic and Prognostic Tools based on this compound Levels

This compound is a stable by-product of eosinophil peroxidase activity, making it a compelling candidate as a biomarker for eosinophil activation. nih.govuni.lu Elevated levels of 3-Br-Tyr have been observed in patients with asthma, leading to its implication as a non-invasive biomarker for asthma and other inflammatory diseases. guidetopharmacology.org Studies have utilized urinary levels of 3-Br-Tyr to predict the presence of asthma. uni.lu

In eosinophilic esophagitis (EoE), plasma levels of 3-Br-Tyr may serve as a useful biomarker for eosinophil activation, and establishing a correlation between 3-Br-Tyr levels and active eosinophils could lead to less invasive methods for disease monitoring. uni.lu Research indicates that urinary total conjugated 3-Br-Tyr levels are significantly higher in individuals with severe asthma compared to those with non-severe asthma, and these levels are independently associated with asthma severity and serve as a predictor of asthma exacerbation risk over a one-year follow-up period. fishersci.be

Beyond inflammatory conditions, 3-Br-Tyr can function as a stable oxidative stress marker, a prognostic marker in cancer, and an indicator of eosinophil peroxidase (EPO) activity. nih.govwikipedia.org The simultaneous quantification of 3-Br-Tyr alongside other modified tyrosine derivatives, such as 3-nitro-L-tyrosine (3-NT) and 3-chloro-L-tyrosine (3-CT), may enhance the diagnostic and prognostic power of individual measurements. wikipedia.org For instance, 3-Br-Tyr levels were found to be significantly higher in colorectal cancer patients compared to healthy controls, although a clear correlation with advanced cancer stages showed only a tendency. wikipedia.org

However, it is important to note that myeloperoxidase (MPO), an enzyme primarily associated with neutrophils, can also produce 3-Br-Tyr under physiological conditions, meaning 3-Br-Tyr alone may not be a specific biomarker solely for EPO activity. guidetopharmacology.org Future research should focus on establishing more definitive correlations between 3-Br-Tyr levels and specific disease states, as well as developing point-of-care devices for its rapid and non-invasive measurement. nih.govuni.lu

Table 1: Potential Diagnostic and Prognostic Applications of this compound

| Disease/Condition | Biomarker Status | Key Findings | Research Direction |

| Asthma | Potential Non-invasive Biomarker guidetopharmacology.orgfishersci.beuni.lu | Elevated levels in sputum and urine; correlation with eosinophil activation and asthma severity/exacerbation risk. guidetopharmacology.orgfishersci.be | Establish definitive correlations; develop point-of-care devices. nih.govuni.lu |

| Eosinophilic Esophagitis (EoE) | Potential Plasma Biomarker uni.lu | May indicate eosinophil activation; correlation with eosinophil count needs further research. uni.lu | Determine definitive correlation with active eosinophils for less invasive monitoring. uni.lu |

| Colorectal Cancer (CRC) | Potential Oxidative Stress/Prognostic Marker wikipedia.org | Levels significantly higher in CRC patients vs. healthy controls; tendency for lower levels in advanced cancer. wikipedia.org | Investigate role in cancer progression and precise prognostic value. wikipedia.org |

| General Inflammatory Diseases | Potential Biomarker guidetopharmacology.orgnih.govwikipedia.org | Stable by-product of eosinophil peroxidase activity; indicator of inflammatory leukocyte-mediated tissue damage. nih.govwikipedia.org | Differentiate from other oxidative stress markers; confirm specificity for eosinophil-driven inflammation. guidetopharmacology.org |

Exploring this compound as a Therapeutic Target for Inflammatory Diseases

The formation of this compound is intrinsically linked to oxidative damage of proteins through the bromination of tyrosine residues, a process implicated in various inflammatory diseases, particularly asthma. guidetopharmacology.orgfishersci.ca The excessive or misplaced generation of hypobromous acid (HOBr), which is the precursor to 3-Br-Tyr formation, can lead to host tissue damage and contribute to inflammatory pathologies. guidetopharmacology.org

A key enzyme in this process, eosinophil peroxidase (EPO), is responsible for producing the reactive brominating species that modify tyrosine. fishersci.ca This makes EPO a compelling potential therapeutic target for allergen-triggered inflammatory tissue injury in humans. fishersci.ca By inhibiting EPO activity or modulating the downstream effects of 3-Br-Tyr formation, it may be possible to mitigate the inflammatory response and associated tissue damage. Further research into eosinophilic esophagitis (EoE) could also provide broader insights into inflammatory-mediated diseases, including cardiovascular disease and asthma, potentially revealing new avenues for therapeutic intervention targeting bromotyrosine pathways. uni.lu Understanding the precise biological effects of bromotyrosine and its derivatives is crucial for yielding therapeutic advancements in medicine. guidetopharmacology.org

Investigating the Influence of this compound on Cellular Signaling Pathways and Gene Expression.

The chemical modification of tyrosine residues, such as bromination to form this compound, can have significant implications for cellular function, given tyrosine's crucial role in signal transduction pathways. Damage or modification to tyrosine residues may exert a greater impact on cellular processes than modifications to other amino acids. wikipedia.org While direct, detailed research specifically on 3-Br-Tyr's influence on global gene expression or specific signaling pathways is still emerging, its known ability to influence protein interactions and enzyme activities strongly suggests an involvement in cellular signaling. fishersci.ca

For instance, the random incorporation of this compound into proteins at tyrosine positions by an E. coli tyrosyl-tRNA synthetase variant has been shown to inhibit cell growth, indicating an interference with normal protein function that could cascade into altered signaling and gene expression. wikipedia.org Future research should focus on employing advanced proteomic and transcriptomic techniques to systematically map the specific cellular signaling pathways affected by 3-Br-Tyr and to identify the genes whose expression is modulated by its presence. This would involve studying the direct binding of 3-Br-Tyr to signaling proteins, its impact on enzyme kinetics, and its potential role in post-translational modifications that regulate protein activity and stability.

Design and Synthesis of Novel this compound Analogues with Enhanced Biological Activity.

The unique structural features of this compound make it a valuable scaffold for the design and synthesis of novel compounds in medicinal chemistry. fishersci.ca It is actively explored as a potential lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders, by providing insights into structure-activity relationships. fishersci.ca

Synthetic strategies for halogenated L-tyrosine derivatives, including bromo-L-tyrosine derivatives, have been investigated to discover new substances with specific biological activities, such as those for treating Chagas disease. ucdavis.edu Researchers have also explored the synthesis of L-tyrosine thiol carboxylic acid analogues, incorporating bromo groups into the benzyl (B1604629) ring, to study their inhibitory effects against enzymes like metallo-β-lactamase IMP-1. Established methods exist for the preparation of this compound and 3,5-dibromo-L-tyrosine from L-tyrosine through bromination. Furthermore, advancements in enzyme engineering, such as the development of M379A mutant Tyrosine Phenol-lyase, facilitate the synthesis of 3-substituted tyrosine analogs that are otherwise difficult to produce, opening new avenues for creating novel 3-Br-Tyr analogues with tailored properties. fishersci.co.uk The existence of isotopically labeled forms (e.g., this compound-13C6, this compound-13C9) also underscores ongoing efforts to understand its metabolism and develop modified versions. uni.lu Future research will focus on rationally designing and synthesizing 3-Br-Tyr analogues with enhanced biological activities, such as improved potency, selectivity for specific targets, better bioavailability, or reduced off-target effects, to maximize their therapeutic potential.

Q & A

Basic Research Questions

Q. How is 3-Bromo-L-tyrosine synthesized, and what are the critical reaction conditions?

- Methodological Answer : this compound is synthesized via electrophilic aromatic substitution on L-tyrosine using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). Reaction conditions (pH, solvent, temperature) are critical to avoid over-bromination. For example, regioselective bromination at the 3-position requires precise control of reaction stoichiometry and buffering at neutral pH to stabilize intermediates . Analytical validation (e.g., HPLC or LC-MS/MS) confirms product purity and positional specificity .

Q. What analytical techniques are suitable for detecting this compound in purified samples?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280 nm) is commonly used, as brominated tyrosine derivatives exhibit distinct retention times compared to non-halogenated analogs. For example, 3-bromotyrosine elutes later than L-tyrosine due to increased hydrophobicity . Mass spectrometry (e.g., ESI-MS) provides confirmatory identification via molecular ion peaks (m/z ≈ 260 for [M+H]⁺) and isotopic patterns characteristic of bromine .

Q. How does this compound differ structurally and functionally from other halogenated tyrosines (e.g., 3-chloro- or 3-iodo-L-tyrosine)?

- Methodological Answer : Bromine’s larger atomic radius and lower electronegativity compared to chlorine/iodine alter steric and electronic properties. These differences impact enzymatic recognition (e.g., tyrosyl-tRNA synthetase activity) and redox reactivity. Competitive binding assays or kinetic studies using purified enzymes (e.g., EPO or TyrRS variants) can quantify substrate specificity .

Advanced Research Questions

Q. What role does this compound play as a biomarker in eosinophil-mediated oxidative stress?

- Methodological Answer : Eosinophil peroxidase (EPO) catalyzes bromination of tyrosine residues in proteins using H₂O₂ and Br⁻, forming stable 3-bromotyrosine adducts. These adducts serve as biomarkers for eosinophil activation in vivo. Detection involves immunoprecipitation of brominated proteins followed by acid hydrolysis and LC-MS/MS quantification . Physiological Br⁻ levels (≤100 μM) and competing Cl⁻ must be controlled in experimental models to avoid false positives .

Q. How can this compound be incorporated into proteins for structure-function studies?

- Methodological Answer : Engineered tyrosyl-tRNA synthetase (TyrRS) variants, such as iodoTyrRS-ec, enable site-specific incorporation of this compound into proteins in orthogonal translation systems. Growth inhibition assays in E. coli (e.g., strain FT3) validate the absence of cross-reactivity with endogenous TyrRS-tRNA pairs, ensuring fidelity . Post-incorporation, X-ray crystallography or cryo-EM can resolve bromine’s structural effects .

Q. What are the challenges in quantifying free this compound in complex biological matrices like plasma?

- Methodological Answer : Endogenous interferences (e.g., albumin adducts) and low physiological concentrations (nM range) necessitate sample pre-treatment with protein precipitation (e.g., acetonitrile) and solid-phase extraction (SPE). LC-MS/MS methods with isotope-labeled internal standards (e.g., ¹³C₉,¹⁵N-3-bromotyrosine) improve sensitivity (LOD ≈ 0.1 nM) and accuracy . Matrix effects are minimized using stable isotope dilution analysis (SIDA) .

Q. How does pH influence the stability and reactivity of this compound in enzymatic systems?

- Methodological Answer : At neutral pH, brominated tyrosines are stable, but under acidic conditions (pH < 4), debromination or side-chain oxidation may occur. Reactivity studies using H₂O₂/EPO systems show that bromination efficiency peaks at pH 7.0–7.4, correlating with optimal EPO activity. Buffering agents (e.g., phosphate) and radical scavengers (e.g., ascorbate) are used to stabilize intermediates .

Q. Can isotopic labeling of this compound enhance metabolic tracing studies?

- Methodological Answer : ¹³C/¹⁵N-labeled this compound (e.g., 3-Bromotyrosine-¹³C₉,¹⁵N) enables precise tracking of protein turnover and post-translational modifications in cell cultures. Labeled analogs are synthesized via bromination of isotopically enriched L-tyrosine. Mass spectrometry with high-resolution MS (HRMS) distinguishes labeled and unlabeled species in proteomic workflows .

Key Research Considerations

- Contradictions : While EPO predominantly generates 3-bromotyrosine under physiological Br⁻ levels, myeloperoxidase (MPO) may produce mixed chloro-/bromo-adducts in Br⁻-deficient conditions .

- Unresolved Issues : The long-term stability of 3-bromotyrosine in archived biological samples remains understudied; freeze-thaw cycles may degrade adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.